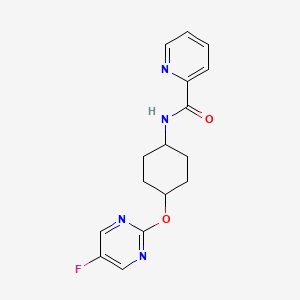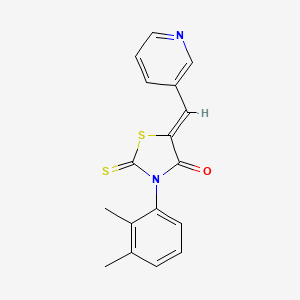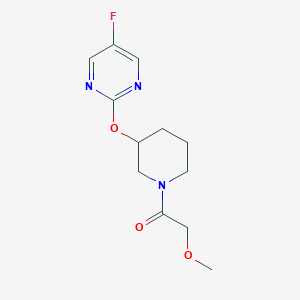
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide is a synthetic organic compound that belongs to the class of picolinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the cyclohexyl intermediate: This step involves the preparation of the cyclohexyl moiety, which can be achieved through various cyclization reactions.
Introduction of the fluoropyrimidinyl group: The fluoropyrimidinyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexyl intermediate is replaced by the fluoropyrimidinyl moiety.
Coupling with picolinamide: The final step involves coupling the fluoropyrimidinyl-substituted cyclohexyl intermediate with picolinamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification processes: Implementing efficient purification techniques such as crystallization, chromatography, or recrystallization to obtain the desired compound in high purity.
Quality control: Establishing rigorous quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the cyclohexyl or picolinamide moieties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoropyrimidinyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of ketones or carboxylic acids.
Reduction: May result in the formation of alcohols or amines.
Substitution: Can yield various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of picolinamide derivatives with biological targets.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- **N-((1r,4r)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)picolinamide
- **N-((1r,4r)-4-((5-bromopyrimidin-2-yl)oxy)cyclohexyl)picolinamide
- **N-((1r,4r)-4-((5-methylpyrimidin-2-yl)oxy)cyclohexyl)picolinamide
Uniqueness
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide is unique due to the presence of the fluoropyrimidinyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-11-9-19-16(20-10-11)23-13-6-4-12(5-7-13)21-15(22)14-3-1-2-8-18-14/h1-3,8-10,12-13H,4-7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASVESDEUYZAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B3018799.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3018800.png)
![2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B3018801.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3018802.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3018803.png)


![N-[2-[3-(Hydroxymethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018810.png)
![(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3018811.png)

![1-(7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B3018813.png)
![(2E)-7-chloro-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B3018815.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3018819.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B3018821.png)
